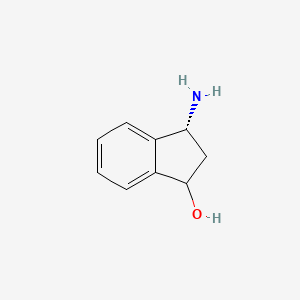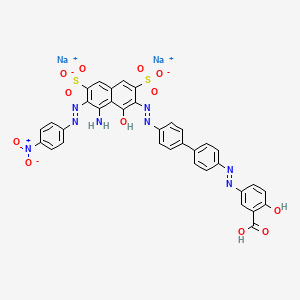
1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is notable for its unique structure, which includes a quinoline moiety substituted with a fluorine atom and a methyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of catalysts such as silver or copper, and the reactions are carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to facilitate the reaction and simplify the workup process .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The quinoline moiety, in particular, is known to interact with DNA and proteins, affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole-1-acetic acid: Lacks the quinoline moiety and fluorine substitution.
1H-Pyrazole-3-carboxylic acid: Contains a carboxyl group instead of the acetic acid moiety.
Indole derivatives: Share some structural similarities but differ in the nitrogen atom positioning and overall ring structure
Uniqueness
The uniqueness of 1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its binding affinity to molecular targets, while the quinoline moiety provides additional sites for interaction with biological molecules.
Propiedades
Número CAS |
109274-62-6 |
|---|---|
Fórmula molecular |
C17H16FN3O2 |
Peso molecular |
313.33 g/mol |
Nombre IUPAC |
2-[1-(6-fluoro-4-methylquinolin-2-yl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H16FN3O2/c1-9-6-16(19-15-5-4-12(18)7-13(9)15)21-11(3)14(8-17(22)23)10(2)20-21/h4-7H,8H2,1-3H3,(H,22,23) |
Clave InChI |
WCWNUBKSZZUXQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=C(C=C2)F)N3C(=C(C(=N3)C)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)

